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2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol

Catalog No.
S13799245
CAS No.
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1...

Product Name

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methylamino]propan-1-ol

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-8-3-4-10(5-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

DBWXFOUGFCBQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)CO)F

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound characterized by its unique structure, which includes a propanol backbone with a chiral center. The compound features a 3-fluoro-4-methylphenyl group attached to a methylamino substituent, making it optically active. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its distinct chemical properties, enhancing its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C12H16FNO, and its molecular weight is approximately 219.26 g/mol.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to form the corresponding alkane, 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propane, utilizing strong reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with thionyl chloride or phosphorus tribromide.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry and materials science.

Research indicates that 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action involves interactions with specific molecular targets, allowing it to modulate various biological processes through hydrogen bonding facilitated by its amino and hydroxyl groups. The fluorine and methyl substituents enhance binding affinity and selectivity towards certain receptors, leading to observable biological effects.

The synthesis of 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate amine to form an intermediate that is subsequently reduced to yield the final product.
  • Reduction of Ketones: Starting from the corresponding ketone (e.g., 2-{[(3-fluoro-4-methylphenyl)carbonyl]methyl}propan-1-one), reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The introduction of the amino group can also be achieved via nucleophilic substitution reactions using suitable amines.

These methods can be optimized depending on the desired yield and purity of the final product.

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases.
  • Material Science: Its unique chemical properties allow for potential applications in developing advanced materials with specific functionalities.

Interaction studies focus on how 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol interacts with biological systems. These studies reveal that the compound can influence various biochemical pathways by binding to specific receptors or enzymes. Factors such as temperature, pH, and the presence of other molecules significantly affect its stability and interaction efficacy.

Several compounds share structural similarities with 2-{[(3-fluoro-4-methylphenyl)methyl]amino}propan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochlorideC11H14FNO0.89Lacks methyl substitution on the aromatic ring
(S)-2-Amino-2-(4-fluorophenyl)ethanolC10H12FNO0.87Different positional isomerism affecting biological activity
(R)-2-Amino-2-(4-fluorophenyl)ethanolC10H12FNO0.89Enantiomeric variation influencing receptor interactions
3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochlorideC11H15FNO0.89Structural differences may lead to varying pharmacological profiles

The presence of specific substituents like fluorine and methyl groups in 2-{[(3-fluoro-4-methylphen

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.121592296 g/mol

Monoisotopic Mass

197.121592296 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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